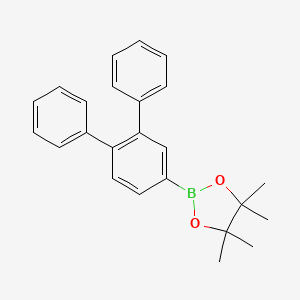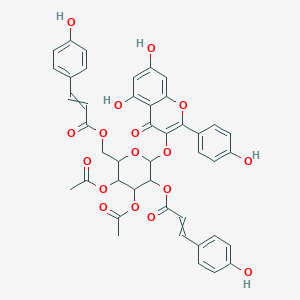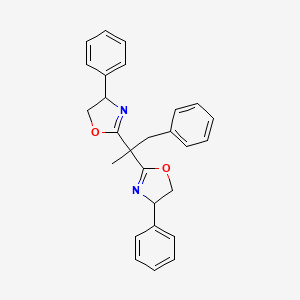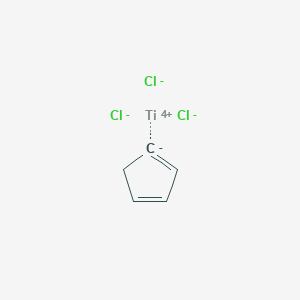
Cyclopenta-1,3-diene;titanium(4+);trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(4+);trichloride typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of an organic solvent and a base such as triethylamine or trimethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation . The general steps are as follows:
- Dissolve titanium tetrachloride in an organic solvent.
- Cool the solution to 5-10°C.
- Gradually add the base and cyclopentadiene to the solution.
- Stir the mixture at 20-30°C for 5-12 hours.
- Isolate the product by filtration and wash with an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The use of specialized equipment to maintain an inert atmosphere and control reaction conditions is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;titanium(4+);trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the cyclopentadienyl ligand is replaced by other ligands.
Oxidation-Reduction Reactions: It can be reduced to lower oxidation states or oxidized to higher oxidation states under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other cyclopentadienyl compounds or ligands that can replace the existing ligands.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., lithium aluminum hydride) or oxidizing agents (e.g., hydrogen peroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new metallocene complexes, while oxidation-reduction reactions can produce various titanium compounds with different oxidation states .
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;titanium(4+);trichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;titanium(4+);trichloride exerts its effects involves the coordination of the cyclopentadienyl ligand to the titanium center. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-1,3-diene;titanium(2+);dichloride: Another metallocene compound with similar catalytic properties.
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate: A related compound with different anionic ligands.
Uniqueness
Cyclopenta-1,3-diene;titanium(4+);trichloride is unique due to its specific ligand arrangement and oxidation state, which confer distinct catalytic properties. Its ability to act as a catalyst in a wide range of polymerization reactions makes it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C5H5Cl3Ti |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;titanium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3 |
Clé InChI |
QNPFGNWOSOIUGB-UHFFFAOYSA-K |
SMILES canonique |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


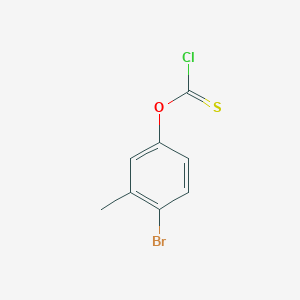
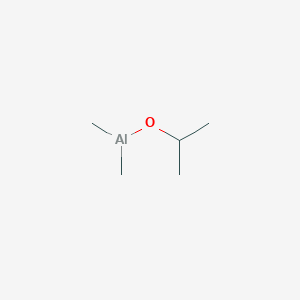

![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)
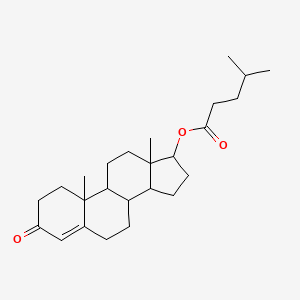

![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
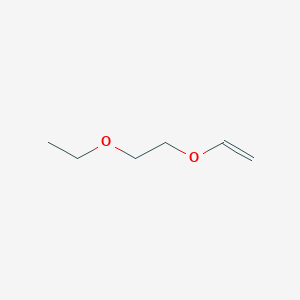
![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)
